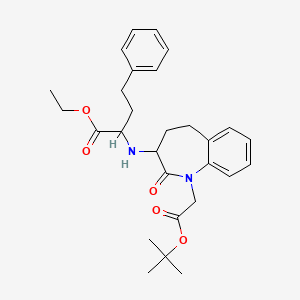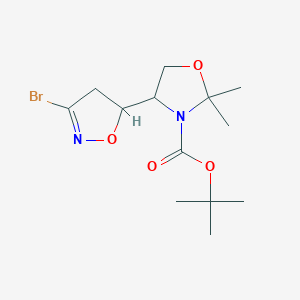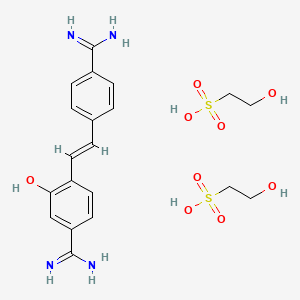
2-Hydroxystilbamidine diisethionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxystilbamidine diisethionate is a hydroxy-4-4’ diamidino stilbene compound used as a diisethionate salt. It belongs to the aromatic diamidine series of compounds, which are known for their strong activity against bacteria, protozoa, and fungi. This compound has been clinically used in the treatment of systemic mycosis, visceral leishmaniasis, and prophylaxis and treatment of African trypanosomiasis .
Méthodes De Préparation
The synthesis of 2-Hydroxystilbamidine diisethionate involves the substitution of nuclear derivatives of 4:4′- and 3:3′-diamidinostilbene. The synthetic route typically includes the reaction of appropriate stilbene derivatives with amidine groups under controlled conditions . Industrial production methods are not extensively detailed in the literature, but the compound is synthesized in research laboratories for its trypanocidal properties .
Analyse Des Réactions Chimiques
2-Hydroxystilbamidine diisethionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the functional groups within the molecule, potentially modifying its biological activity.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
2-Hydroxystilbamidine diisethionate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Hydroxystilbamidine diisethionate involves its interaction with extracellular DNA and lysosomes. In Trypanosomes, the compound binds extensively and selectively to kinetoplastic DNA, inhibiting cell division and reproduction. In yeast, it binds to extranuclear DNA, causing numerous mutations. The compound is also taken up in lysosomes, leading to an increase in lysosome-like bodies and secretion granules in trypanosomal organisms .
Comparaison Avec Des Composés Similaires
2-Hydroxystilbamidine diisethionate is part of the aromatic diamidine series, which includes compounds such as pentamidine, propamidine, stilbamidine, and berenil. These compounds share similar antimicrobial properties but differ in their toxicity and clinical applications. For example, this compound is less toxic than stilbamidine and is preferred for clinical use . Other similar compounds include dihydroxystilbamidine and dimethylstilbamidine, which have been studied for their trypanocidal activity .
Propriétés
Formule moléculaire |
C20H28N4O9S2 |
|---|---|
Poids moléculaire |
532.6 g/mol |
Nom IUPAC |
4-[(E)-2-(4-carbamimidoylphenyl)ethenyl]-3-hydroxybenzenecarboximidamide;2-hydroxyethanesulfonic acid |
InChI |
InChI=1S/C16H16N4O.2C2H6O4S/c17-15(18)12-5-2-10(3-6-12)1-4-11-7-8-13(16(19)20)9-14(11)21;2*3-1-2-7(4,5)6/h1-9,21H,(H3,17,18)(H3,19,20);2*3H,1-2H2,(H,4,5,6)/b4-1+;; |
Clé InChI |
XVTQTNAKZYLTNZ-HFPMQDOPSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C/C2=C(C=C(C=C2)C(=N)N)O)C(=N)N.C(CS(=O)(=O)O)O.C(CS(=O)(=O)O)O |
SMILES canonique |
C1=CC(=CC=C1C=CC2=C(C=C(C=C2)C(=N)N)O)C(=N)N.C(CS(=O)(=O)O)O.C(CS(=O)(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


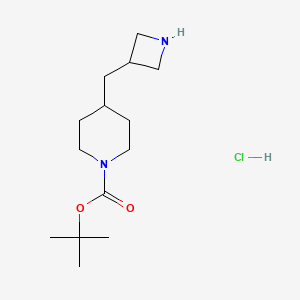
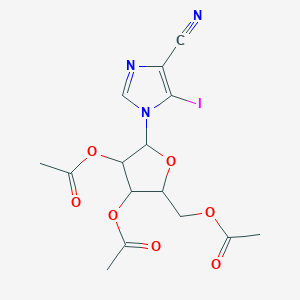

![N-(9-Azabicyclo[3.3.1]nonan-3-yl)-1-methyl-1H-indazole-3-carboxamide hydrochloride](/img/structure/B15125080.png)
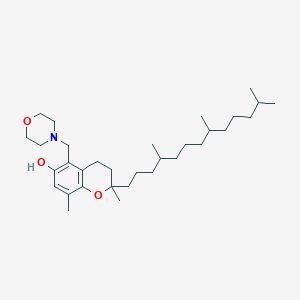
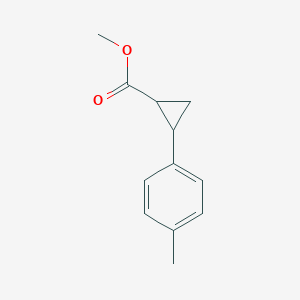
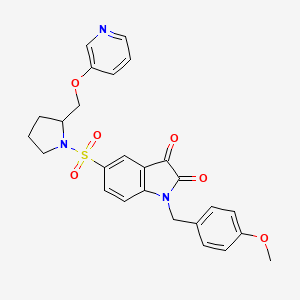

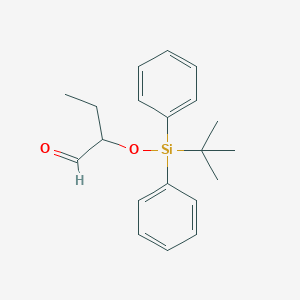
![Methyl 3,4,5-triacetyloxy-6-[(17-acetyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl)oxy]oxane-2-carboxylate](/img/structure/B15125118.png)
![S-[2-(N7-guanyl)ethyl]GSH](/img/structure/B15125122.png)
![2-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-5-methyl-3-methylidenepyridin-4-one](/img/structure/B15125126.png)
